Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro-

aptamer affinity maturation SELEX library design therapeutic oligonucleotide selection

Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro- (commonly designated 2'-F-dUTP or 2'-fluoro-2'-deoxyuridine-5'-triphosphate) is a non-canonical pyrimidine nucleoside triphosphate in which the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom. This substitution locks the sugar pucker into a predominantly C3'-endo (N-type) conformation, closely mimicking the geometry of natural RNA.

Molecular Formula C9H14FN2O14P3
Molecular Weight 486.13 g/mol
Cat. No. B12284224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro-
Molecular FormulaC9H14FN2O14P3
Molecular Weight486.13 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
InChIInChI=1S/C9H14FN2O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)
InChIKeyHCXHLIFQJYSIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-2'-fluoro-uridine-5'-triphosphate (2'-F-dUTP): Key Physicochemical Identity and Procurement Context for Modified Nucleotide Selection


Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro- (commonly designated 2'-F-dUTP or 2'-fluoro-2'-deoxyuridine-5'-triphosphate) is a non-canonical pyrimidine nucleoside triphosphate in which the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom. This substitution locks the sugar pucker into a predominantly C3'-endo (N-type) conformation, closely mimicking the geometry of natural RNA [1]. The compound serves as a substrate for mutant T7 RNA polymerases (Y639F and Y639F/H784A) and is extensively employed in the enzymatic synthesis of nuclease-resistant, 2'-fluoro-modified RNA libraries for Systematic Evolution of Ligands by Exponential Enrichment (SELEX)-based aptamer discovery [2]. Among the triad of established 2'-modifications (2'-F, 2'-NH₂, 2'-OMe), 2'-F-dUTP occupies a unique thermodynamic and functional niche that cannot be assumed interchangeable with its closest chemical analogs.

Primary Workflow SELEX-based modified-RNA aptamer library synthesis
Polymerase Compatibility Optimized for Y639F and Y639F/H784A mutant T7 RNA polymerases
Structural Context 2'-Fluoro substitution locks sugar pucker in C3'-endo conformation, mimicking RNA geometry
Research Output Nuclease-resistant modified RNA transcripts for aptamer discovery research

Why 2'-F-dUTP Cannot Be Interchanged with 2'-NH₂-dUTP, 2'-OMe-UTP, or Natural UTP in Aptamer Discovery and Modified Oligonucleotide Synthesis


The three dominant 2'-ribose modifications (fluoro, amino, and O-methyl) produce profoundly divergent outcomes in aptamer affinity, duplex thermal stability, nuclease resistance, and polymerase compatibility — yet these properties do not co-vary in a predictable or rank-consistent manner. 2'-F-dUTP yields the highest homoduplex melting temperatures of any 2'-modification tested [1], but its serum nuclease resistance is substantially lower than that of 2'-OMe-substituted oligonucleotides [2]. Conversely, 2'-NH₂-dUTP is a kinetically superior substrate for wild-type T7 RNA polymerase (Km only ~2-fold above natural UTP vs ~20-fold for 2'-F-dUTP) [3], yet 2'-NH₂-modified aptamers consistently exhibit binding affinities 100- to 1000-fold weaker than their 2'-F-modified counterparts [4]. These non-linear trade-offs mean that substituting one modified nucleotide for another — even within the same pyrimidine position — can silently degrade aptamer performance, confound SELEX success rates, or produce misleading structure-activity relationship data. The selection of 2'-F-dUTP over its alternatives must therefore be driven by quantitative evidence specific to the intended application context.

2'-F-dUTP
vs 2'-NH2-dUTP Binding affinity context may differ substantially; 2'-NH2-modified aptamers have shown weaker target binding in reported SELEX comparisons.
2'-F-dUTP
vs 2'-OMe-UTP Nuclease resistance profile differs; 2'-OMe modification may provide longer serum half-life, but 2'-F yields higher duplex thermal stability.
2'-F-dUTP
vs Natural UTP Wild-type T7 RNAP kinetics and serum stability differ significantly; unmodified transcripts lack nuclease resistance required for SELEX workflows.

Quantitative Differentiation Evidence for 2'-Deoxy-2'-fluoro-uridine-5'-triphosphate Against Closest Comparator Nucleotides


Binding Affinity of 2'-F- vs 2'-NH₂-Modified Aptamers to Keratinocyte Growth Factor: Picomolar vs Sub-Nanomolar Kd Values

In a direct head-to-head SELEX comparison using libraries built with either fully 2'-fluoro-pyrimidine or fully 2'-amino-pyrimidine nucleotides, 2'-F-RNA ligands selected against human keratinocyte growth factor (KGF) exhibited equilibrium dissociation constants (Kd) in the range of 0.3–3 pM, compared to approximately 400 pM for the best 2'-NH₂-RNA ligands — representing an affinity advantage of approximately 100- to 1000-fold [1]. The functional bioactivity difference was equally pronounced: the 2'-F-RNA ligands inhibited KGF with a Ki of approximately 34 pM, whereas the 2'-NH₂-RNA ligands required approximately 10 nM, a roughly 300-fold difference [1]. The superior affinity of 2'-F ligands was mechanistically attributed to the higher melting temperatures of intramolecular helices containing 2'-fluoro modifications compared to those containing 2'-amino groups [1].

Binding Affinity: 2'-F vs 2'-NH2 Aptamers
Head-to-head
Kd ~0.3–3 pM (2'-F) vs ~400 pM (2'-NH2)
Ki ~34 pM (2'-F) vs ~10 nM (2'-NH2) against KGF
2'-F-RNA: Kd ~0.3–3 pM
2'-NH2-RNA: Kd ~400 pM
Reported ~100–1000-fold Kd difference supports aptamer affinity workflow selection.
In vitro SELEX; nitrocellulose filter-binding assay context.
aptamer affinity maturation SELEX library design therapeutic oligonucleotide selection 2'-modified RNA ligand potency

Duplex Thermal Stability Ranking: 2'-Fluoro Homoduplexes Exhibit Highest Tm Among All 2'-Modifications Tested

In a systematic comparison of fully 2'-modified oligoribonucleotide sequences, the thermal stability of modified homoduplexes followed the rank order: 2'-fluoro:2'-fluoro > 2'-O-propyl:2'-O-propyl > 2'-O-methyl:2'-O-methyl > RNA:RNA > DNA:DNA [1]. The 2'-fluoro modification consistently produced the highest melting temperatures (Tm) among all 2'-substituents evaluated, including the clinically prevalent 2'-O-methyl modification [1]. Circular dichroism spectroscopy confirmed that 2'-F-modified duplexes retain typical A-form geometry when paired with complementary RNA [1]. Notably, the nuclease stability imparted by 2'-modifications correlated with the steric bulk of the substituent (2'-O-pentyl > 2'-O-propyl > 2'-O-methyl > 2'-fluoro), meaning 2'-F occupies a distinct and favorable position on the Tm-versus-nuclease-resistance trade-off curve — it maximizes thermal stability while providing a baseline improvement in nuclease resistance [1].

Duplex Thermal Stability Ranking
Head-to-head
2'-F:2'-F ranks highest among all 2'-modifications tested
2'-F:2'-F
2'-O-propyl
2'-O-methyl
RNA:RNA
DNA:DNA
Reported Tm rank supports duplex stability-focused aptamer design context.
Fully modified oligoribonucleotides; UV thermal denaturation.
oligonucleotide duplex stability Tm optimization antisense and aptamer design 2'-modified RNA thermodynamics

Serum Nuclease Resistance: 2'-F- and 2'-NH₂-Modified Ribozymes Show ≥1000-Fold Stabilization Over Unmodified RNA

Ribozymes in which all uridine and cytidine positions were substituted with 2'-fluoro- or 2'-aminonucleotides were stabilized against degradation in rabbit serum by a factor of at least 10³ compared to the unmodified ribozyme [1]. The 2'-fluoro and 2'-amino modifications conferred comparable degrees of ribonuclease resistance, and the presence of 2'-fluorouridines did not appreciably decrease the catalytic activity of the hammerhead ribozyme [1]. It is important to note that this ≥1000-fold stabilization is measured against unmodified RNA; a separate study demonstrated that fully 2'-fluoro-substituted RNA (fYrR) is only roughly as stable as DNA in serum, while fully 2'-O-methyl-modified or mixed 2'-OMe/2'-F (fGmH) compositions exhibit the longest serum half-lives [2]. Thus, 2'-F modification alone provides massive protection relative to unmodified RNA but moderate protection relative to bulkier modifications, positioning it as the optimal choice when both nuclease resistance and retention of A-form helical geometry are required.

Serum Nuclease Resistance
Head-to-head
≥1000-fold stabilization
2'-F and 2'-NH2 modified ribozymes vs unmodified RNA in rabbit serum
Supports nuclease-resistance screening for in vitro selection workflows.
2'-OMe or mixed 2'-F/2'-OMe may extend serum half-life further; context-dependent.
nuclease resistance serum stability in vivo oligonucleotide half-life 2'-modified ribozyme RNase protection

T7 RNA Polymerase Kinetic Parameters: 2'-F-dUTP vs 2'-NH₂-dUTP vs Natural UTP — Km and Vmax Comparison

Michaelis-Menten kinetic analysis of wild-type T7 RNA polymerase revealed that all three modified pyrimidine triphosphates (2'-F-dUTP, 2'-F-dCTP, and 2'-NH₂-dUTP) exhibited Vmax values approximately 10-fold lower than the corresponding natural substrates [1]. However, the Km values diverged dramatically: 2'-F-dUTP displayed a Km approximately 20-fold higher than natural UTP, while 2'-NH₂-dUTP showed a Km only approximately 2-fold higher [1]. This means that the 2'-amino derivative maintains near-normal enzyme affinity despite the modification, whereas the 2'-fluoro derivative significantly weakens substrate binding to wild-type T7 RNAP [1]. Full-length transcripts of 2500 nucleotides could be obtained with 2'-F-dUTP, but these were accompanied by a substantial amount of prematurely terminated fragments; the 2'-NH₂-dUTP modification produced a cleaner full-length product profile under identical conditions [1]. For shorter templates (tRNA genes, ~75-77 nucleotides), all 2'-modified analogues produced full-length transcripts essentially without premature termination [1]. The Y639F (and Y639F/H784A) mutant T7 RNA polymerases largely eliminate this discrimination, enabling efficient incorporation of 2'-F-dUTP and making it functionally equivalent to 2'-NH₂-dUTP in terms of synthetic accessibility [2].

T7 RNA Polymerase Kinetics
Head-to-head
Km: 2'-F-dUTP ~20× vs 2'-NH2-dUTP ~2× (relative to natural UTP)
Vmax ~10× lower for both vs natural substrate (wild-type T7 RNAP)
2'-F-dUTP: Km ~20× higher
2'-NH2-dUTP: Km ~2× higher
Polymerase selection context: Y639F mutant T7 RNAP largely neutralizes this kinetic difference.
Wild-type enzyme data; mutant polymerase systems are now standard in aptamer synthesis kits.
T7 RNA polymerase substrate kinetics Michaelis-Menten parameters modified nucleotide incorporation efficiency in vitro transcription optimization

Complete RNase A Resistance of 2'-F-dUTP/2'-F-dCTP-Substituted RNA Transcripts (DuraScribe® System vs Unmodified RNA)

Complete substitution of canonical CTP and UTP with 2'-F-dCTP and 2'-F-dUTP in an in vitro transcription reaction employing DuraScribe® T7 RNA Polymerase (a Y639F-based mutant) yields 'DuraScript® RNA' that is completely resistant to digestion by RNase A . In a standardized assay, a 1.4-kb DuraScript RNA transcript incubated with 1 U of highly purified RNase A for 30 minutes remained fully intact, whereas an equivalent unmodified RNA transcript was rapidly degraded . A standard 20 μL reaction produces approximately 20 μg of 2'-fluoro-modified RNA after 30 minutes of incubation (1 μg T7 control template; 1.4 kb transcript), with individual optimization of 2'-F-dUTP concentration achievable using the single-nucleotide format [1]. Extended reactions (4–6 hours) yield 40–60 μg of DuraScript RNA [2]. This commercial system demonstrates that 2'-F-dUTP is not merely a research-grade biochemical curiosity but a production-ready building block for scaled aptamer manufacturing.

RNase A Resistance (DuraScribe System)
Reported
Complete resistance to 1 U RNase A for 30 min
1.4 kb DuraScript RNA transcript; ~20 µg yield per 20 µL reaction (30 min)
Supports transcription workflow validation with defined yield benchmarks.
Supplier-reported data using DuraScribe T7 RNA Polymerase kit system.
RNase A resistance DuraScribe transcription 2'-fluoro-modified RNA in vitro transcription quality control aptamer stabilization

5-Aminoallyl-2'-fluoro-dUTP SELEX Compatibility: Dual Functionalization While Maintaining Watson-Crick Fidelity and Increased Tm

5-Aminoallyl-2'-fluoro-dUTP — a derivative bearing both the 2'-fluoro ribose modification and a 5-aminoallyl handle on the uracil base — was systematically validated for compatibility with all enzymatic steps of the SELEX process [1]. The compound maintained strict Watson-Crick basepairing fidelity and, critically, complementary RNA duplexes containing this dual-modified uridine analogue exhibited a significantly increased melting temperature (Tm) compared to duplexes containing the corresponding unmodified nucleotide [1]. By contrast, introduction of an N⁶-([6-aminohexyl]carbamoylmethyl)-ATP modification led to decreased Tm and less stable basepairing [1]. This demonstrates that the 2'-fluoro modification not only tolerates additional nucleobase functionalization but actively compensates for the thermodynamic destabilization that often accompanies base modifications — a property not shared by 2'-OH (unmodified) or 2'-NH₂ nucleotides when similarly derivatized.

5-Aminoallyl-2'-F-dUTP SELEX Compatibility
Class-level
Maintains Watson-Crick fidelity; increased duplex Tm vs unmodified 5-aminoallyl-UTP
Compatible with transcription, reverse transcription, and PCR steps
Supports dual-modification library design context for conjugation-ready aptamer research.
Class-level inference; sequence-dependent Tm values require verification.
5-aminoallyl-dUTP dual-modified nucleotide SELEX library functionalization photo-SELEX modified basepairing thermodynamics

Optimal Application Scenarios for 2'-Deoxy-2'-fluoro-uridine-5'-triphosphate Based on Quantitative Differentiation Evidence


Therapeutic Aptamer Discovery Requiring Sub-Nanomolar Target Binding Affinity

When the therapeutic target demands aptamer candidates with picomolar dissociation constants — as is typical for cytokine-neutralizing or receptor-blocking aptamers intended for clinical development — 2'-F-dUTP is the pyrimidine modification of choice. The Pagratis et al. (1997) head-to-head comparison demonstrated that 2'-F-RNA aptamers achieve Kd values of 0.3–3 pM against KGF, whereas the best 2'-NH₂-RNA aptamers plateau at approximately 400 pM [1]. This 100- to 1000-fold affinity differential is not an isolated finding but reflects the fundamental thermodynamic advantage of 2'-fluoro substituents in stabilizing intramolecular RNA helices, which directly translates into higher-affinity folded aptamer structures [1].

High-Temperature SELEX or Aptamer Applications Requiring Maximal Duplex Thermal Stability

For selections performed at elevated temperatures (e.g., against thermostable protein targets, in organisms with high physiological temperatures, or under denaturing wash conditions), the Cummins et al. (1995) Tm ranking provides decisive procurement guidance: 2'-fluoro:2'-fluoro homoduplexes exhibit the highest melting temperatures among all 2'-modifications, outperforming 2'-O-methyl, 2'-O-propyl, unmodified RNA, and DNA [2]. This property is particularly valuable when the target aptamer must maintain a folded conformation at 37°C in serum for extended periods, as partial unfolding directly correlates with loss of target engagement and accelerated nuclease accessibility.

SELEX Library Construction with Dual Modification Strategy (Nuclease Resistance + Conjugation Handle)

When the SELEX workflow requires both nuclease-resistant transcripts and a chemical handle for downstream conjugation (e.g., fluorescent labeling for aptamer beacon development, biotinylation for immobilization, or PEGylation for pharmacokinetic optimization), 5-aminoallyl-2'-fluoro-dUTP is validated for full SELEX compatibility including transcription, reverse transcription, and PCR amplification [3]. Critically, the 2'-fluoro modification compensates for the modest thermodynamic penalty of the 5-aminoallyl group, yielding duplexes with significantly increased Tm relative to the unmodified 5-aminoallyl-UTP counterpart [3]. This dual-modification approach is not feasible with 2'-NH₂ nucleotides, as the amino group's hydrogen-bond donor capacity can introduce undesired base-pairing promiscuity when combined with nucleobase modifications.

Scaled Production of RNase A-Resistant RNA for In Vitro Diagnostic Aptamer Reagents

For laboratories or CDMOs requiring reproducible, medium-scale synthesis of nuclease-resistant RNA transcripts (e.g., for aptamer-based lateral flow assays, SPR biosensor surfaces, or ELISA-like aptamer diagnostic platforms), the DuraScribe® (Y639F-based) transcription system with complete 2'-F-dCTP/2'-F-dUTP substitution provides validated RNase A resistance with defined yields: ~20 μg RNA per 20 μL reaction in 30 minutes, or 40–60 μg in 4–6 hours for a 1.4 kb transcript [4]. The complete resistance to RNase A — a ubiquitous laboratory contaminant and a major source of RNA degradation in diagnostic reagent manufacturing — reduces quality control burden and extends reagent shelf-life compared to unmodified or 2'-NH₂-modified RNA preparations.

Application
Selection Property
Validation Focus
High-affinity aptamer discovery research
2'-Fluoro modification context
Binding affinity endpoint review
High-temperature SELEX studies
Duplex thermal stability ranking
Tm and folding stability endpoints
Dual-modification library design
Base-modified 2'-F-dUTP compatibility
SELEX step compatibility and Tm review
Nuclease-resistant transcript production
Mutant T7 RNAP transcription system fit
RNase resistance and yield benchmarking
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